molecular formula C11H25N3 B13347391 N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine

N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine

Cat. No.: B13347391
M. Wt: 199.34 g/mol
InChI Key: VTFLJVYCBCMNAX-UHFFFAOYSA-N
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Description

N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is an organic compound that belongs to the class of diamines It features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine typically involves the reaction of 1-methylpiperidine with appropriate alkylating agents. One common method includes the reaction of 1-methylpiperidine with 1,2-dibromoethane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired diamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding amides or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted diamines with various functional groups.

Scientific Research Applications

N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The piperidine ring plays a crucial role in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-N’-(pyridin-2-yl)ethane-1,2-diamine
  • N-Methyl-1-(1-methylpiperidin-2-yl)methanamine

Uniqueness

N1,2-Dimethyl-N1-(1-methylpiperidin-4-yl)propane-1,2-diamine is unique due to its specific structural features, including the presence of both a piperidine ring and a diamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

1-N,2-dimethyl-1-N-(1-methylpiperidin-4-yl)propane-1,2-diamine

InChI

InChI=1S/C11H25N3/c1-11(2,12)9-14(4)10-5-7-13(3)8-6-10/h10H,5-9,12H2,1-4H3

InChI Key

VTFLJVYCBCMNAX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN(C)C1CCN(CC1)C)N

Origin of Product

United States

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